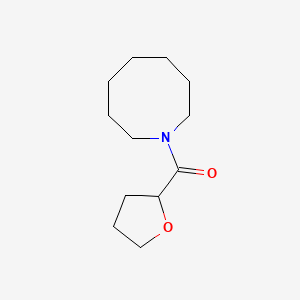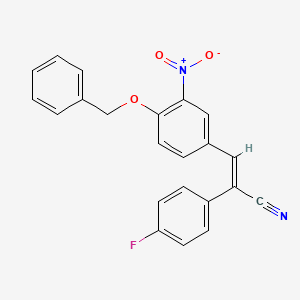
1-AZOCANYL(TETRAHYDRO-2-FURANYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AZOCANYL(TETRAHYDRO-2-FURANYL)METHANONE is a chemical compound with a complex structure that includes both azocane and tetrahydrofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AZOCANYL(TETRAHYDRO-2-FURANYL)METHANONE typically involves the reaction of azocane derivatives with tetrahydrofuran under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained. For example, the reaction might be carried out in the presence of a strong acid or base to facilitate the formation of the methanone group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-AZOCANYL(TETRAHYDRO-2-FURANYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield different ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-AZOCANYL(TETRAHYDRO-2-FURANYL)METHANONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
Mechanism of Action
The mechanism of action of 1-AZOCANYL(TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-AZOCANYL(3-FURANYL)METHANONE: This compound has a similar structure but with a different furan ring position.
2-ACETYLFURAN: A simpler compound with a furan ring and acetyl group.
5-HYDROXYMETHYLFURFURAL: Another furan derivative with different functional groups.
Uniqueness
1-AZOCANYL(TETRAHYDRO-2-FURANYL)METHANONE is unique due to its combination of azocane and tetrahydrofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
azocan-1-yl(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(11-7-6-10-15-11)13-8-4-2-1-3-5-9-13/h11H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSDOLCMMLCMRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-DICHLOROPHENYL)-2-{[4-METHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5405314.png)
![2-[(E)-2-(6-chloro-1,3-benzodioxol-5-yl)ethenyl]quinolin-8-ol](/img/structure/B5405319.png)
![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5405328.png)
![2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5405343.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5405345.png)

![Ethyl 1-[3-(2-chlorophenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5405354.png)
![N-[(E)-1-(4-fluorophenyl)butylideneamino]cyclopropanecarboxamide](/img/structure/B5405367.png)
![N-methyl-N'-(2-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5405375.png)
![N-(3,4-dimethylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5405396.png)
![ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5405414.png)
![(3S*,4S*)-1-[(4-methoxycyclohexyl)carbonyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B5405419.png)
![(4Z)-10-bromo-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B5405424.png)
![N-(4-{[(2,3-dimethylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B5405425.png)
